3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 1706750-04-0
VCID: VC2769806
InChI: InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)F)C
Molecular Formula: C12H17BFNO3
Molecular Weight: 253.08 g/mol

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

CAS No.: 1706750-04-0

Cat. No.: VC2769806

Molecular Formula: C12H17BFNO3

Molecular Weight: 253.08 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one - 1706750-04-0

Specification

CAS No. 1706750-04-0
Molecular Formula C12H17BFNO3
Molecular Weight 253.08 g/mol
IUPAC Name 3-fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Standard InChI InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3
Standard InChI Key PJLARCVAEFZGAQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)F)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)F)C

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a heterocyclic compound featuring a pyridone core substituted with a fluorine atom, methyl group, and a pinacol boronate ester. The compound exhibits a unique molecular architecture combining multiple functional elements: a pyridone ring system, a methyl substituent on the nitrogen, a fluorine atom at the 3-position, and a boronate ester at the 5-position. The presence of these diverse functional groups contributes to its versatility in various synthetic applications .

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as the "pinacol boronate"), serves as a protected form of a boronic acid. This protection is crucial for maintaining stability during reactions while still allowing for subsequent transformations through Suzuki-Miyaura coupling and other boronate-based chemistry .

Basic Identification Data

Table 1 summarizes the essential identification parameters of the compound.

ParameterValue
Chemical Name3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
CAS Number1706750-04-0
Molecular FormulaC₁₂H₁₇BFNO₃
Molecular Weight253.08 g/mol
SMILES NotationCN1C(C(F)=CC(B2OC(C)(C(C)(O2)C)C)=C1)=O

Structural Features

The compound's structure incorporates several key features that determine its chemical behavior:

  • A 2-pyridone ring system (with a C=O at position 2)

  • N-methylation at position 1

  • Fluorine substitution at position 3

  • A pinacol boronate ester at position 5

The presence of the boronate ester group makes this compound particularly valuable as a synthetic intermediate, as it can participate in various coupling reactions, especially Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides .

Physical and Chemical Properties

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one exists as a solid at room temperature. Its physical and chemical properties are summarized in Table 2.

PropertyValue/Description
Physical State (20°C)Solid
ColorNot specified (typically white to off-white)
SolubilitySoluble in common organic solvents (DMF, DMSO, THF, dichloromethane)
Storage Temperature-20°C recommended
StabilitySensitive to moisture; should be stored under inert conditions
Shipping ConditionsRoom temperature in continental US; may vary elsewhere
Purity (Commercial)Typically ≥98%

The compound contains both hydrophilic and hydrophobic moieties, with the polar pyridone and boronate ester groups balanced by the hydrophobic methyl and tetramethyl substituents. This dual nature influences its solubility profile and behavior in various reaction media .

ParameterTypical Conditions
Catalyst[1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Boron SourceBis(pinacolato)diboron (B₂pin₂)
BasePotassium acetate or potassium carbonate
SolventPolyethylene glycol-400, DMF, or dioxane/water mixtures
Temperature80-110°C
Time1-3 hours
AtmosphereInert (nitrogen or argon)
PurificationFlash column chromatography

Applications and Utility

3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one serves several important functions in synthetic organic chemistry and pharmaceutical research.

Pharmaceutical Building Block

The compound represents an important building block for pharmaceutical synthesis, particularly for the construction of biologically active molecules containing the fluorinated pyridone motif. The fluorine substituent offers several advantages:

  • Enhanced metabolic stability

  • Increased lipophilicity and membrane permeability

  • Potential for hydrogen bond interactions

These properties make fluorinated heterocycles particularly valuable in drug discovery .

Research Applications

As a specialized research chemical, 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is used in the development of novel synthetic methodologies and the exploration of structure-activity relationships in medicinal chemistry. The compound has been identified as a potential component in the synthesis of compounds with applications in:

  • Antibiotic and antiviral research

  • Pharmaceutical development

  • Fluorescent probe design

CategoryDescription
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
Precautionary StatementsP264 - Wash thoroughly after handling
P270 - Do not eat, drink or smoke when using this product
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352 - IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P330 - Rinse mouth
P332+P313 - If skin irritation occurs: Get medical advice/attention
P337+P313 - If eye irritation persists: Get medical advice/attention
P362+P364 - Take off contaminated clothing and wash it before reuse
P501 - Dispose of contents/container according to local regulations
Storage RecommendationsStore at -20°C under inert atmosphere

The compound should be handled in a well-ventilated environment, preferably in a chemical fume hood, and with appropriate personal protective equipment including gloves, lab coat, and safety glasses .

Related Compounds and Comparative Analysis

Understanding the chemical behavior of 3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one can be enhanced by comparing it with structurally related compounds. Table 5 compares several similar pinacol boronate esters.

CompoundCAS NumberMolecular WeightKey Structural Difference
3-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one1706750-04-0253.08Reference compound
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one1002309-52-5235.10Lacks the 3-fluoro substituent
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine719268-92-5223.05Lacks the N-methyl group and the 2-oxo functionality
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine444120-95-0223.05Fluorine at position 2; lacks the N-methyl and 2-oxo functionality
2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1150561-71-9237.08Fluorine at position 2; methyl at position 3; lacks the 2-oxo functionality

These structural variations can significantly affect reactivity patterns, especially in cross-coupling reactions and other transformations involving the boronate functionality .

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